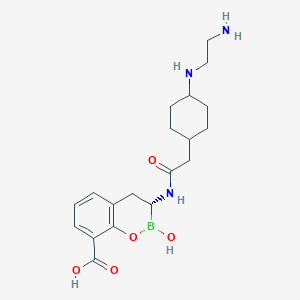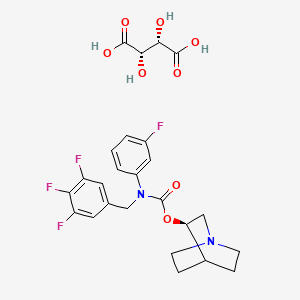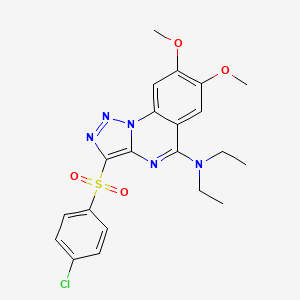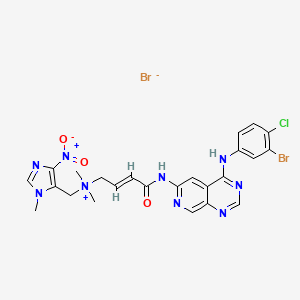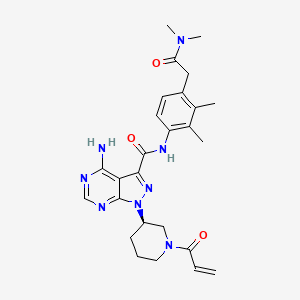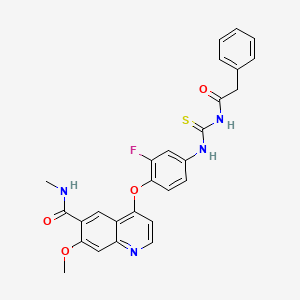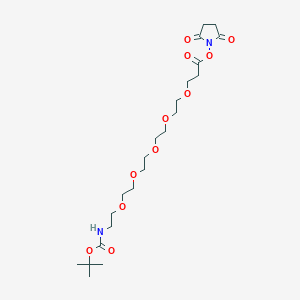
叔丁氧羰基-N-酰胺基-聚乙二醇5-NHS酯
描述
t-Boc-N-amido-PEG5-NHS ester: is a polyethylene glycol (PEG) linker that contains both a N-hydroxysuccinimide (NHS) ester and a tert-butoxycarbonyl (Boc)-protected amine moiety. The Boc group can be deprotected under mildly acidic conditions to form a free amine, while the NHS ester can be used to label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer increases solubility in aqueous media .
科学研究应用
Chemistry: : t-Boc-N-amido-PEG5-NHS ester is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups to PEG chains .
Biology: : It is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility, stability, and bioavailability .
Medicine: : The compound is used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents .
Industry: : t-Boc-N-amido-PEG5-NHS ester is utilized in the production of PEGylated products, which are widely used in pharmaceuticals, cosmetics, and biotechnology .
作用机制
Target of Action
The primary targets of t-Boc-N-amido-PEG5-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function, gene expression, and cellular signaling.
Mode of Action
t-Boc-N-amido-PEG5-NHS ester interacts with its targets through its NHS ester group, which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The Boc-protected amine group can be deprotected under mildly acidic conditions to form a free amine . This interaction results in the modification of the target molecules, potentially altering their function or properties.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Boc-N-amido-PEG5-NHS ester. For instance, the Boc group in the compound can be deprotected to form a free amine under mildly acidic conditions . Therefore, the pH of the environment could potentially impact the compound’s activity. Additionally, the compound is soluble in DMSO and should be stored at 2-8°C for short term or -20°C for long term , indicating that the solvent and temperature can also affect its stability.
生化分析
Biochemical Properties
t-Boc-N-amido-PEG5-NHS ester plays a crucial role in biochemical reactions, particularly in the labeling of primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the conjugation of PEG to various biomolecules. This modification enhances the solubility and stability of the biomolecules in aqueous environments. The Boc group can be deprotected under mildly acidic conditions to form a free amine, which can further participate in biochemical reactions .
Cellular Effects
t-Boc-N-amido-PEG5-NHS ester influences various cellular processes by modifying proteins and other biomolecules. The PEGylation of proteins can affect their cellular uptake, distribution, and overall bioavailability. This compound can also impact cell signaling pathways, gene expression, and cellular metabolism by altering the interactions and functions of the modified biomolecules .
Molecular Mechanism
The molecular mechanism of t-Boc-N-amido-PEG5-NHS ester involves the formation of stable amide bonds between the NHS ester group and primary amines of biomolecules. This reaction results in the conjugation of PEG to the biomolecules, enhancing their solubility and stability. The Boc group can be removed under mildly acidic conditions to expose a free amine, which can further interact with other biomolecules or participate in additional biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of t-Boc-N-amido-PEG5-NHS ester can change over time due to its stability and degradation properties. The compound is stable when stored at 2-8°C for short-term use (days to weeks) and at -20°C for long-term use (months to years). Over time, the stability of the PEGylated biomolecules can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of t-Boc-N-amido-PEG5-NHS ester in animal models can vary with different dosages. At optimal dosages, the compound can effectively modify and stabilize biomolecules without causing adverse effects. At high doses, there may be toxic or adverse effects, including potential immune responses or off-target interactions .
Metabolic Pathways
t-Boc-N-amido-PEG5-NHS ester is involved in metabolic pathways that include the modification and stabilization of biomolecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the PEG moiety enhances the solubility and stability of the modified biomolecules. This compound can interact with various enzymes and cofactors involved in metabolic processes .
Transport and Distribution
t-Boc-N-amido-PEG5-NHS ester is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The PEGylation of biomolecules can influence their localization and accumulation within specific cellular compartments, affecting their overall bioavailability and function .
Subcellular Localization
The subcellular localization of t-Boc-N-amido-PEG5-NHS ester is influenced by the targeting signals and post-translational modifications of the modified biomolecules. The PEGylation can direct the biomolecules to specific compartments or organelles, affecting their activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG5-NHS ester typically involves the following steps:
PEGylation: The PEG chain is first synthesized or obtained commercially.
Introduction of Boc-Protected Amine: The Boc-protected amine is introduced to the PEG chain through a reaction with a suitable reagent.
Formation of NHS Ester: The NHS ester is formed by reacting the Boc-protected PEG amine with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions
Industrial Production Methods: Industrial production of t-Boc-N-amido-PEG5-NHS ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG and Boc-protected amine are reacted in industrial reactors.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product is subjected to rigorous quality control measures to ensure high purity and consistency
化学反应分析
Types of Reactions:
Deprotection: The Boc group can be removed under mildly acidic conditions (e.g., using trifluoroacetic acid) to yield a free amine.
Substitution: The NHS ester reacts with primary amines to form stable amide bonds
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Primary amines in aqueous or organic solvents, often with a base like triethylamine to neutralize the by-products
Major Products:
相似化合物的比较
Similar Compounds
t-Boc-N-amido-PEG2-NHS ester: Contains a shorter PEG chain, resulting in different solubility and reactivity properties.
t-Boc-N-amido-PEG4-acid: Contains a terminal carboxylic acid instead of an NHS ester, used for different conjugation strategies.
t-Boc-N-amido-PEG5-acid: Similar PEG length but with a carboxylic acid group, offering alternative conjugation options.
Uniqueness: : t-Boc-N-amido-PEG5-NHS ester is unique due to its combination of a Boc-protected amine and an NHS ester, providing versatile conjugation capabilities and enhanced solubility due to the PEG spacer .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O11/c1-22(2,3)34-21(28)23-7-9-30-11-13-32-15-17-33-16-14-31-12-10-29-8-6-20(27)35-24-18(25)4-5-19(24)26/h4-17H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVPAOUCTNORCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


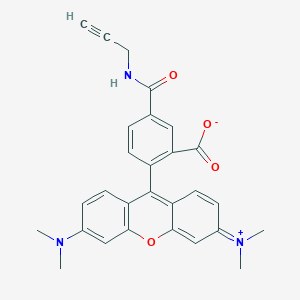
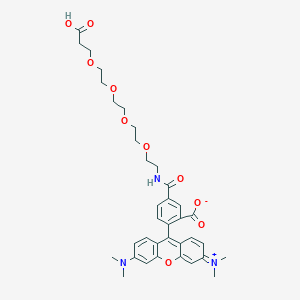

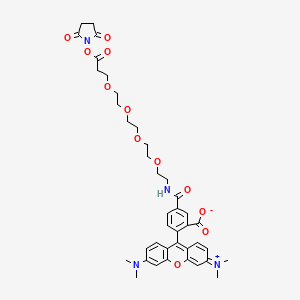
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B611145.png)

![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B611148.png)
